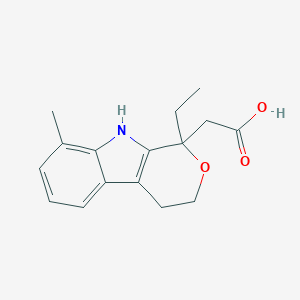

8-Metil Etodolaco

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

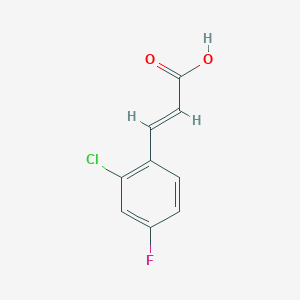

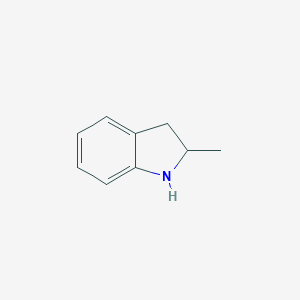

8-Methyl Etodolac is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of indole derivatives, which are widely studied for their diverse biological activities and chemical properties.

Aplicaciones Científicas De Investigación

8-Methyl Etodolac has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: Studies have explored its potential as a bioactive compound with various biological effects.

Medicine: Research is ongoing to investigate its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mecanismo De Acción

Target of Action

8-Methyl Etodolac, also known as 1-Ethyl-8-methyl-1,3,4,9-tetrahydropyrano(3,4-b)indole or RAK-701, primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the synthesis of prostaglandins, which are involved in mediating inflammation .

Mode of Action

The compound interacts with its targets by binding to the upper portion of the COX enzyme active site, preventing its substrate, arachidonic acid, from entering the active site . This inhibition of prostaglandin synthesis results in the compound’s anti-inflammatory, analgesic, and antipyretic properties .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the formation of prostaglandin precursors . This results in reduced inflammation, pain, and fever .

Pharmacokinetics

The compound exhibits good absorption, with maximal plasma concentrations attained within 1 to 2 hours . The elimination half-life of 8-Methyl Etodolac is between 6 and 8 hours . The volume of distribution of the compound is higher than that of most other NSAIDs . The compound undergoes virtually complete biotransformation to oxidized metabolites and acyl-glucuronides .

Result of Action

The primary result of 8-Methyl Etodolac’s action is the relief of signs and symptoms of conditions like rheumatoid arthritis and osteoarthritis . By inhibiting prostaglandin synthesis, the compound effectively reduces inflammation, pain, and fever .

Action Environment

The action of 8-Methyl Etodolac is influenced by the pH of the environment. The synthesized prodrugs of 8-Methyl Etodolac are stable in an acidic environment (pH 1.2) and readily hydrolyzed in a basic environment (pH 7.4) . This property is important for the compound’s stability, efficacy, and action.

Análisis Bioquímico

Biochemical Properties

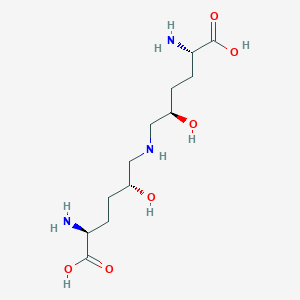

8-Methyl Etodolac has been found to interact with various enzymes and proteins. It is synthesized using amino acids such as cysteine, glutamine, and glutamic acid to enhance protein synthesis and have in situ antioxidant action . The synthesized prodrugs give sustained release of the parent drug moiety and in addition mask the acidic functionality of the 8-Methyl Etodolac .

Cellular Effects

The effects of 8-Methyl Etodolac on cells are significant. It has been found to have more analgesic and anti-inflammatory potential than etodolac . All the synthesized compounds also found to have less ulcerogenic index than parent drug .

Molecular Mechanism

The molecular mechanism of 8-Methyl Etodolac involves its ability to inhibit prostaglandin synthesis . This inhibition is key to its therapeutic effects, as prostaglandins are involved in processes such as inflammation and pain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Methyl Etodolac have been observed over time. The synthesized prodrugs are stable in acidic environment (pH 1.2) and readily hydrolyzed in basic environment (pH 7.4) . The average half-life in acidic environment ranges from 33.72 to 44.33 hours and in basic medium 15.29–18.32 hours .

Dosage Effects in Animal Models

The effects of 8-Methyl Etodolac vary with different dosages in animal models. For instance, the solubility of nanosuspensions increased up to 13.0-fold in comparison with micronized 8-Methyl Etodolac .

Metabolic Pathways

8-Methyl Etodolac is involved in various metabolic pathways. Metabolites found in urine include unchanged 8-Methyl Etodolac (1%), 8-Methyl Etodolac glucuronide (13%), hydroxylated metabolites (6-, 7-, and 8-OH; 5%), hydroxylated metabolite glucuronides (20%), and unidentified metabolites (33%) .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl Etodolac typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the redox deracemization of α-substituted 1,3,4,9-tetrahydropyrano(3,4-b)indoles has been reported as an efficient synthetic route .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: 8-Methyl Etodolac undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Conditions vary depending on the substituent being introduced, but may involve catalysts and specific solvents.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparación Con Compuestos Similares

8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano(3,4-b)-indole-1-acetic acid: This compound shares a similar core structure but has different functional groups, leading to distinct chemical and biological properties.

1,3,4,9-tetrahydropyrano(3,4-b)indoles: These compounds have a similar backbone but may differ in their substituents, affecting their reactivity and applications.

Uniqueness: 8-Methyl Etodolac is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Propiedades

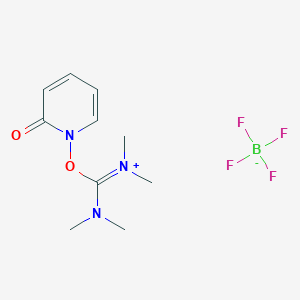

IUPAC Name |

2-(1-ethyl-8-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-16(9-13(18)19)15-12(7-8-20-16)11-6-4-5-10(2)14(11)17-15/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFIBWNLCQBCCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(CCO1)C3=CC=CC(=C3N2)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41340-19-6 |

Source

|

| Record name | RAK-701 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041340196 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-METHYL ETODOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/816MKG734F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)